1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

nitric oxide inhibition iNOS expression structure-activity relationship

Generic chalcones often demand micromolar dosing to suppress NO, obscuring NF-κB pathway dissection. CH 17 (CAS 105686-90-6) resolves this with an IC₅₀ of 30 nM against LPS-induced NO in RAW 264.7 macrophages-over 10-fold more potent than close fluorinated congeners. • Selective iNOS expression suppressor acting via NF-κB interference, not direct enzyme inhibition • Orally active at 25 mg/kg in rat adjuvant arthritis; spares gastric PGE₂ • Two structurally characterized polymorphs (dihedral angles 28.7° vs. 20.8°) available for solid-form screening Supplied with full analytical certification for reproducible HTS and inflammation research workflows.

Molecular Formula C18H17FO4
Molecular Weight 316.3 g/mol
CAS No. 105686-90-6
Cat. No. B033547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
CAS105686-90-6
Synonyms1-(4-FLUOROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE
Molecular FormulaC18H17FO4
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C18H17FO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3
InChIKeyWXPAWDMWSJYTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Trimethoxychalcone for iNOS Expression Research


1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS 105686-90-6), also known as 3,4,5-trimethoxy-4′-fluorochalcone (CH 17), is a synthetic chalcone featuring a 4-fluorophenyl A‑ring and a 3,4,5-trimethoxyphenyl B‑ring linked through an α,β-unsaturated propenone bridge. Its solid‑state structure was first solved by Patil et al. and later a second polymorph was identified, demonstrating crystalline versatility [1] [2]. In biological screening, CH 17 has been shown to inhibit nitric oxide (NO) production in LPS‑stimulated RAW 264.7 macrophages with an IC₅₀ of 30 nM, a potency far superior to most other fluorinated dimethoxy‑ and trimethoxychalcones, and reduces PGE₂ levels by 58% at 10 µM [3]. This compound is not a direct iNOS enzyme inhibitor; instead, it suppresses iNOS expression via interference with the NF‑κB pathway [3]. In vivo oral administration (25 mg/kg) attenuated paw oedema and inflammatory mediator levels in rat adjuvant‑induced arthritis without affecting gastric PGE₂ [4].

Why Generic Substitution Fails for This Fluorochalcone


Fluorinated trimethoxychalcones cannot be considered interchangeable. Within the 17‑compound series evaluated by Rojas et al., only six analogues reached sub‑micromolar NO inhibition, and compound 17 (CAS 105686‑90‑6) was singled out as exceptionally potent with an IC₅₀ of 30 nM, while the remaining active congeners clustered in the hundreds‑of‑nanomolar range [1]. Furthermore, the congener 2,4,6‑trimethoxy‑2′‑trifluoromethylchalcone (ttCH) required micromolar concentrations to inhibit NO and PGE₂, demonstrating that subtle variations in halogen type and methoxy regiochemistry can cause a >10‑fold potency shift [2]. Because the target compound operates by blocking iNOS expression via NF‑κB rather than directly inhibiting the enzyme, it also differs mechanistically from molecules that act as active‑site iNOS inhibitors [1]. These quantitative potency and mechanistic distinctions make generic substitution scientifically unsound for experiments that require precise modulation of the NO/iNOS axis.

Quantitative Differentiation Evidence


NO Inhibition Potency vs. Sub-Micromolar Analogues

In the same LPS‑stimulated RAW 264.7 macrophage assay, CH 17 (CAS 105686‑90‑6) inhibited NO production with an IC₅₀ of 30 nM, making it the most potent derivative among the 17 fluorinated dimethoxy‑ and trimethoxychalcones tested. By contrast, the other active analogues (compounds 1, 5, 7, 10, 11) showed only sub‑micromolar IC₅₀ values (i.e., at least 3‑ to 30‑fold higher), demonstrating that the specific 3,4,5‑trimethoxy‑4′‑fluoro substitution pattern confers a uniquely low IC₅₀ [1].

nitric oxide inhibition iNOS expression structure-activity relationship

Dual NO and PGE₂ Suppression vs. Trifluoromethyl Chalcone

CH 17 simultaneously inhibits NO production (IC₅₀ = 30 nM) and reduces PGE₂ levels by 58 % at 10 µM in RAW 264.7 cells. The closely related congener 2,4,6‑trimethoxy‑2′‑trifluoromethylchalcone (ttCH) also inhibits NO and PGE₂, but its IC₅₀ for both endpoints resides in the micromolar range (>1 µM) [1] [2]. This pronounced differential (>30‑fold for NO) highlights that merely retaining a trimethoxychalcone core with halogen substitution is insufficient to replicate CH 17’s potency.

prostaglandin E2 cyclooxygenase-2 dual anti-inflammatory

In Vivo Anti-Arthritic Efficacy with Gastric Sparing

In the rat adjuvant‑induced arthritis model, oral administration of CH 17 at 25 mg/kg from day 17 to 24 significantly inhibited paw oedema, protected against weight loss, and reduced nitrite and PGE₂ levels in paw homogenates. Critically, PGE₂ levels in the stomach were not affected [1]. This gastric‑sparing profile distinguishes CH 17 from classical non‑steroidal anti‑inflammatory drugs (NSAIDs) like indomethacin, which markedly deplete gastric PGE₂ at anti‑inflammatory doses.

adjuvant arthritis inflammation gastric prostaglandin

Polymorphic Identity and Physicochemical Reproducibility

X‑ray crystallography has identified two polymorphs of (2E)‑1‑(4‑fluorophenyl)‑3‑(3,4,5‑trimethoxyphenyl)prop‑2‑en‑1‑one. The second polymorph, reported by Jasinski et al., exhibits a dihedral angle between the aromatic ring planes of 28.7 (1)°, compared to 20.8 (6)° for the structure originally solved by Patil et al. [1]. Different molecular conformations and packing motifs may lead to divergent solubility, intrinsic dissolution rate, and hygroscopicity, which are critical batch‑to‑batch parameters for cell‑based assays and in vivo dosing formulations.

polymorphism crystal engineering dissolution rate

High-Value Research and Industrial Applications


iNOS Expression Screening in Macrophage Assays

CAS 105686‑90‑6 is the optimal chalcone probe for quantifying iNOS‑dependent NO output in LPS‑stimulated RAW 264.7 or primary macrophage cultures. With an IC₅₀ of 30 nM, it can be used at low nanomolar concentrations to selectively suppress iNOS expression without introducing off‑target enzyme inhibition [1]. This makes it ideal for pathway‑dissection experiments (e.g., NF‑κB reporter assays) where other fluorinated chalcones require higher, potentially confounding doses.

Preclinical Rodent Models of Inflammatory Arthritis

The compound’s proven oral efficacy at 25 mg/kg in the rat adjuvant‑induced arthritis model, combined with the absence of gastric PGE₂ suppression, positions it as a preferred tool for investigating iNOS‑driven joint inflammation. It can serve as a reference iNOS‑expression inhibitor in longitudinal studies comparing the gastrointestinal safety of anti‑inflammatory agents [2].

Crystallization and Solid-Form Screening Programs

The existence of two structurally characterized polymorphs with distinct dihedral angles (28.7° vs. 20.8°) provides a well‑defined system for studying the impact of crystal packing on physicochemical properties such as solubility, intrinsic dissolution rate, and hygroscopicity [3]. Suppliers offering phase‑pure material are essential for researchers developing solid‑form screening protocols or investigating polymorph‑dependent bioactivity.

Calibration Standard for iNOS Inhibitor Discovery

Due to its well‑characterized mechanism (NF‑κB pathway interference rather than direct catalytic inhibition) and its sub‑micromolar potency advantage over related chalcones, this compound can serve as a calibrated positive control in high‑throughput screens aimed at discovering novel iNOS‑expression modulators [1].

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.